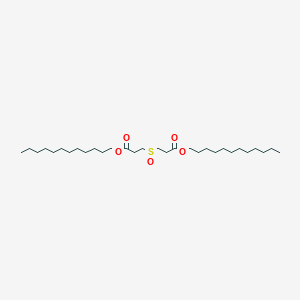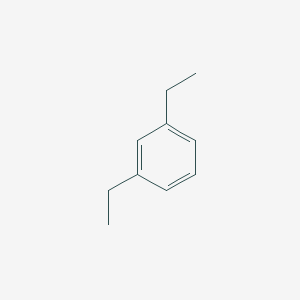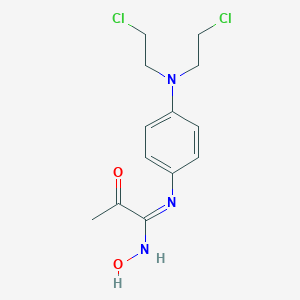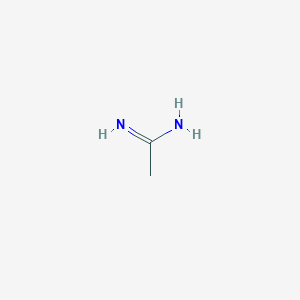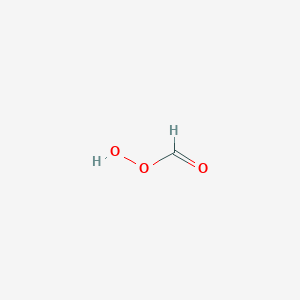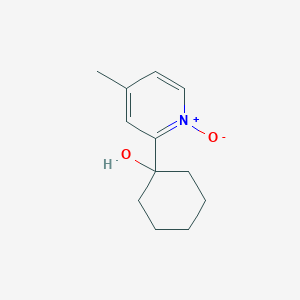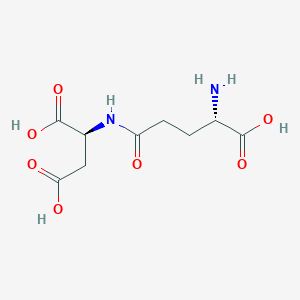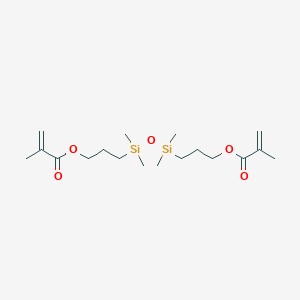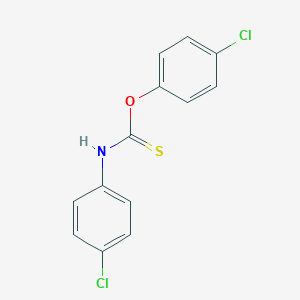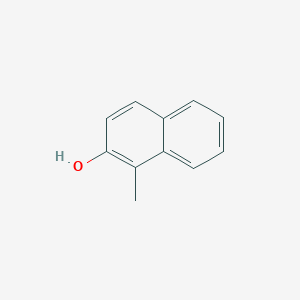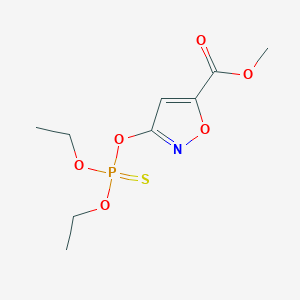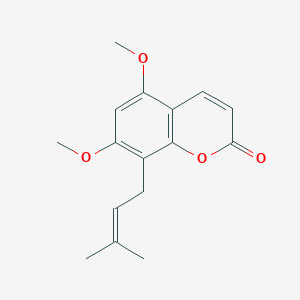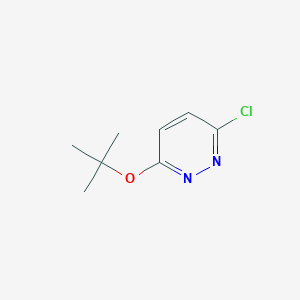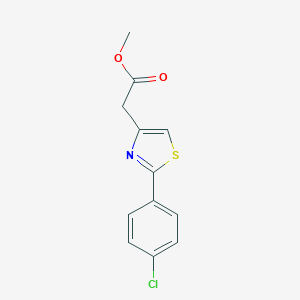
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" is a chemical entity that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a ring of four carbon atoms and one sulfur atom. The specific compound is characterized by the presence of a 4-chlorophenyl group and a methyl ester moiety attached to the thiazole ring.
Synthesis Analysis
The synthesis of related thiazole derivatives has been reported in the literature. For instance, substituted 2-amino-4-(4-chlorophenyl) thiazole-5-acetic acids and esters were prepared through the condensation of thioureas with methyl 3-bromo-3-(4-chlorobenzoyl) propionate, as described in one study . This method could potentially be adapted for the synthesis of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" by modifying the starting materials and reaction conditions to suit the specific structural requirements of the target compound.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial in determining their biological activity. The presence of the 4-chlorophenyl group is likely to influence the electronic distribution within the molecule, which can affect its binding to biological targets. The methyl ester functional group could also play a role in the compound's solubility and ability to cross biological membranes .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including acylation, methylation, and cyclodehydration, as indicated by the synthesis of related compounds . These reactions are essential for modifying the thiazole core and introducing different substituents that can enhance the compound's biological activity or alter its physical and chemical properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The specific properties of "4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester" would need to be determined experimentally. However, the literature suggests that thiazole derivatives exhibit a range of activities, including anti-inflammatory and analgesic effects, which are likely related to their chemical properties .
Wissenschaftliche Forschungsanwendungen
1. Organotin(IV) Carboxylates Synthesis and Biological Activity
Organotin(IV) carboxylates of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid have been synthesized and characterized, showcasing their biological significance through antibacterial and antifungal activities. This research highlights the compound's potential in the development of new antimicrobial agents (Ali et al., 2002).
2. Antimicrobial Applications
Formazans derived from the compound have shown moderate antimicrobial activity against pathogenic bacterial and fungal strains, marking it as a candidate for further development in antimicrobial treatment (Sah et al., 2014).
3. Antiviral and Anti-Tobacco Mosaic Virus Activity
Derivatives synthesized from the compound demonstrated certain anti-tobacco mosaic virus activities, indicating potential use in agricultural applications and antiviral research (Chen et al., 2010).
4. Antibacterial Potential
N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides derived from the compound showed significant antibacterial activity against various bacterial strains, pointing towards its potential in developing new antibacterial agents (Siddiqui et al., 2014).
5. Role in Heterocyclic γ-Amino Acids Synthesis
The compound is involved in the synthesis of constrained heterocyclic γ-amino acids, valuable for mimicking secondary structures of proteins, which is crucial in protein engineering and drug design (Mathieu et al., 2015).
6. Antihyperglycemic Activity
A series of 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid, synthesized from the compound, were studied for their antihyperglycemic activity, showing potential in the treatment of diabetes (Kumar et al., 2011).
Zukünftige Richtungen
Thiazole derivatives, including TAME, have been the subject of extensive research due to their diverse biological activities . Future research may focus on exploring new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGJGPMQTCOMSC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazoleacetic acid, 2-(4-chlorophenyl)-, methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

